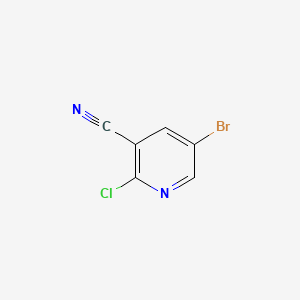

5-Brom-2-Chlornicotinonitril

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Bromo-2-chloronicotinonitrile and related compounds involves multiple steps, starting from commercially available materials. For instance, 5-Bromo-nicotinic acid is chlorinated with thionyl chloride (SOCl2) to prepare 5-Bromo-nicotinate with a high yield. Subsequently, 5-Bromo-nicotinamide is prepared from 5-Bromo-nicotinate using ammonium aqueous, followed by oxidation with phosphorus oxychloride (POCl3) to obtain 5-Bromo-nicotinonitrile . Similarly, the synthesis of 5-bromopenta-2,4-diynenitrile, a related compound, is reported to be achieved in three steps, with the possibility of further functionalization through reactions with secondary amines and terminal alkynes .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-chloronicotinonitrile, such as 4-bromo-2,6-dichlorobenzonitrile, has been characterized as normal, with interesting features in crystal packing, such as short distances between nitrogen and bromine atoms that suggest intermolecular interactions . X-ray crystallography has been used to characterize the structures of derivatives obtained from reactions involving 5-bromopenta-2,4-diynenitrile .

Chemical Reactions Analysis

The reactivity of bromo-chloronicotinonitriles and their derivatives has been explored in various studies. For example, 5-bromopenta-2,4-diynenitrile reacts with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine used. Additionally, its reaction with terminal alkynes in the presence of copper and palladium catalysts leads to polyfunctional carbon-rich scaffolds . Another study reported a cascade reaction of 5-bromopenta-2,4-diynenitrile with triisopropylsilylacetylene and triisopropylsilylbutadiyne, resulting in the formation of dienes and benzofulvenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloronicotinonitrile and related compounds are characterized using various spectroscopic techniques. For instance, the UV-visible spectrum of some relevant compounds has been recorded to understand their electronic properties . Infrared spectroscopy has been used to examine spectroscopic trends and correlate structural and electronic effects to hydrogen bonding tendencies in a series of N-phenylamides of 5-bromo-2-chloronicotinic acid . Additionally, 13C NMR data has been presented to characterize related compounds and their by-products .

Wissenschaftliche Forschungsanwendungen

Vorläufer für die Synthese

5-Brom-2-Chlornicotinonitril ist ein wichtiger Vorläufer für die Synthese verschiedener Verbindungen. Es kann zur Herstellung einer breiten Palette von Substanzen im Labor verwendet werden und ist somit ein wertvolles Werkzeug für Chemiker.

Pharmazeutika

Diese Verbindung hat potenzielle Anwendungen in der pharmazeutischen Industrie. Ihre einzigartigen Eigenschaften könnten zur Entwicklung neuer Medikamente genutzt werden, obwohl spezifische Forschung zu dieser Anwendung nicht weit verbreitet ist.

Agrochemikalien

This compound könnte auch bei der Herstellung von Agrochemikalien eingesetzt werden. Dies sind Chemikalien, die in der Landwirtschaft verwendet werden, wie z. B. Pestizide und Düngemittel, die dazu beitragen, die Erträge zu steigern und Pflanzen vor Krankheiten zu schützen.

Materialwissenschaften

Im Bereich der Materialwissenschaften könnte this compound zur Herstellung neuer Materialien verwendet werden. Seine einzigartige chemische Struktur könnte zur Entwicklung von Materialien mit neuartigen Eigenschaften führen.

Organische Synthese

Diese Verbindung kann in der organischen Synthese verwendet werden. Organische Synthese ist eine Methode zum Aufbau komplexer organischer Moleküle durch Verknüpfung einfacher Moleküle. Das Vorhandensein von Brom- und Chloratomen in this compound macht es zu einem guten Kandidaten für Reaktionen, die nukleophile Substitutionen beinhalten.

Forschungswerkzeug

This compound wird auch als Forschungswerkzeug in wissenschaftlichen Studien verwendet . Seine einzigartigen Eigenschaften und seine Fähigkeit, mit anderen Verbindungen zu reagieren, machen es nützlich, um neue chemische Reaktionen und Prozesse zu untersuchen.

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-2-chloronicotinonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests good bioavailability .

Eigenschaften

IUPAC Name |

5-bromo-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOHJAYYYVQBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620594 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405224-23-9 | |

| Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloronicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

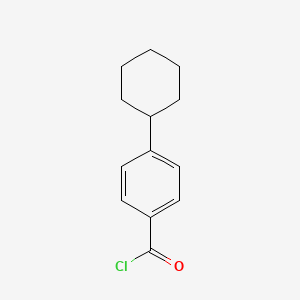

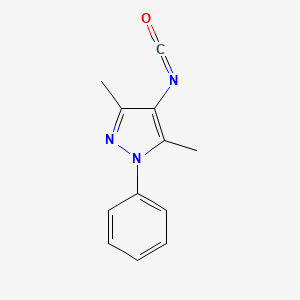

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

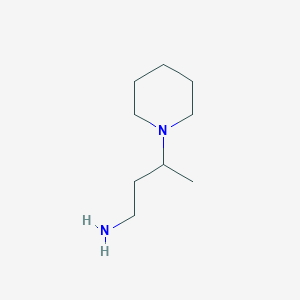

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

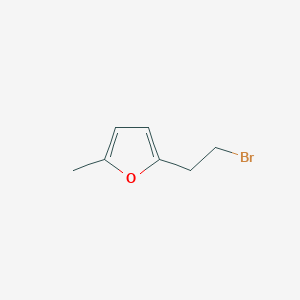

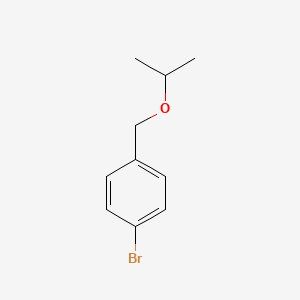

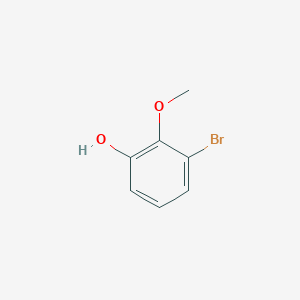

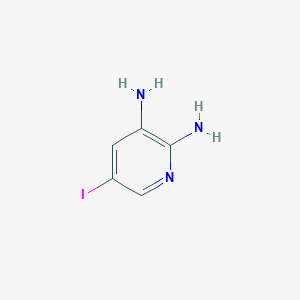

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)